2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one
Description
2-Amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with a 3-chlorophenyl substituent at position 7 and an amino group at position 2. Its molecular formula is C₁₄H₁₁ClN₃O, with a molecular weight of 277.71 g/mol (exact mass: 277.0615) .
Properties
IUPAC Name |
2-amino-7-(3-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-10-3-1-2-8(4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARHUEJEJCCKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one, a heterocyclic compound with the molecular formula C14H12ClN3O, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core structure with an amino group at the 2-position and a chlorophenyl substituent at the 7-position, which are critical for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves condensation reactions. A common method includes the reaction of 2-aminobenzamide with suitable ketones or aldehydes, followed by cyclization to yield the quinazolinone structure. Alternative methods may involve electro-reduction processes from related benzodiazepine derivatives, highlighting its structural relationship with other biologically active compounds .
Biological Activities
Antitumor Activity
One of the most significant biological activities of this compound is its potential as an antitumor agent. Research indicates that it inhibits heat shock protein 90 (Hsp90), a chaperone protein essential for cancer cell survival and proliferation. The inhibition of Hsp90 destabilizes various oncoproteins, leading to reduced cancer cell viability .
Pharmacological Properties
In addition to its antitumor effects, this compound and its structural analogs have been studied for various pharmacological properties:
- Anticonvulsant Effects : Some derivatives exhibit anticonvulsant activity, making them potential candidates for treating epilepsy.
- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety symptoms .
The mechanism of action primarily revolves around the binding affinity of this compound to target proteins like Hsp90. Studies have demonstrated that this binding disrupts the protein's function, leading to decreased stability of several oncogenic proteins .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinone derivatives. The presence of the chlorine atom in the phenyl ring enhances the compound's lipophilicity and biological activity. Comparative studies with similar compounds reveal variations in their efficacy based on structural modifications.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one | Similar quinazolinone core; different phenyl substitution | Antitumor activity |
| Clonazepam | Benzodiazepine structure; related synthetic pathway | Anticonvulsant, anxiolytic |
| Racemic Hsp90 Inhibitor | Quinazolinone core; additional functional groups | Antitumor effects |
| Alkoxyphthalimide-linked Benzimidazole Derivatives | Related heterocyclic structure; different substituents | Various biological activities |
Case Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, research demonstrated that it exhibited significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values comparable to established chemotherapeutics .
Additionally, computational studies have been conducted to predict its pharmacokinetic properties and interactions with biomolecules, providing insights into its potential therapeutic applications .
Scientific Research Applications
2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound featuring a quinazolinone core structure, with an amino group at the 2-position and a chlorophenyl substituent at the 7-position. It has a molecular formula of and a CAS number of 351163-39-8. The chlorine atom in the phenyl ring gives it unique chemical properties and potential biological activities.
Applications
The primary applications of this compound are in pharmaceutical research and development. It is being explored as an antitumor agent, particularly for its ability to inhibit heat shock protein 90 (Hsp90), which is important for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the destabilization of several oncoproteins, producing antitumor effects. Its structural analogs may also display anticonvulsant and anxiolytic effects.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one | Similar quinazolinone core; different phenyl substitution | Antitumor activity |
| Clonazepam | Benzodiazepine structure; related synthetic pathway | Anticonvulsant, anxiolytic |
| Racemic Hsp90 Inhibitor | Quinazolinone core; additional functional groups | Antitumor effects |
Interaction studies involving this compound often focus on its binding affinity to target proteins like Hsp90. These studies help clarify the mechanism of action and potential efficacy in inhibiting cancer cell growth and can provide insights into its pharmacokinetics and pharmacodynamics, guiding future drug development efforts.
Other quinazolinone derivatives have shown a range of biological activities.
- 1-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives act as cholinesterase inhibitors .
- 1,7-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a selective PKC inhibitor .
- bis(2,3-dihydroquinazolin-4(1H)-one) showed radical scavenging activities .
- 2,7-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a TRPM2 inhibitor .
- 2-disubstituted-2,3-dihydroquinazolin-4(1H)-one showed antitubulin activity .
- 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a potential lead compound as a dual AChE/BChE inhibitor .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinazolinone Core
Position 7 Modifications
- 7-(3-Chlorophenyl) vs. For example, 2-phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives (studied for MAO/kinase inhibition) lack this chlorine atom, which may reduce target affinity .
- 7-(4-Chlorophenyl) Analog :
The compound 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one (CAS 921112-90-5) introduces a piperazine ring, improving solubility via basic nitrogen atoms. The 4-chloro substitution may alter steric interactions compared to the 3-chloro isomer .
Position 2 Modifications
- Amino vs. Aryl-Substituted Amino Groups: The compound 7-(3-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone (CAS 714225-36-2) replaces the amino group with a 4-methoxyphenylamino substituent.
Additional Substituents
- 4-Methyl and Furan Derivatives: The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one (CAS 880075-34-3) incorporates a methyl group at position 4 and a furan ring at position 6.
Pharmacological and Structural Data
Table 1: Key Properties of Selected Analogs
Table 2: Substituent Impact on Properties
| Substituent | Effect on Lipophilicity | Effect on Solubility | Potential Binding Interactions |
|---|---|---|---|
| 3-Chlorophenyl | ↑ (Cl atom) | ↓ | Halogen bonding, hydrophobic interactions |
| Amino group | ↓ | ↑ (H-bond donor) | Hydrogen bonding with active sites |
| Piperazinyl | ↓ (basic N) | ↑↑ | Ionic interactions, improved pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
